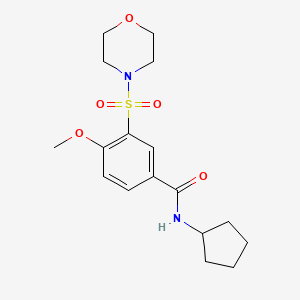

N-cyclopentyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclopentyl-4-methoxy-3-(4-morpholinylsulfonyl)benzamide” is a chemical compound. Based on its name, it likely contains a benzamide group, which is a carboxamide derived from benzoic acid. It also appears to have a methoxy group (-OCH3), a morpholinylsulfonyl group, and a cyclopentyl group attached to the benzene ring .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzamide group might undergo reactions typical of carboxamides, such as hydrolysis. The methoxy group might be susceptible to demethylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties (such as melting point, boiling point, solubility, etc.) would need to be determined experimentally. Factors influencing these properties include the size and shape of the molecule, the functional groups present, and the overall polarity .Aplicaciones Científicas De Investigación

Glucokinase Activation

N-cyclopentyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide: has been investigated as a potential glucokinase activator. Glucokinase plays a crucial role in glucose homeostasis by regulating glucose uptake and metabolism in the liver and pancreas. Activation of glucokinase can enhance insulin secretion and improve glycemic control, making it a promising target for diabetes treatment .

Anti-Tubercular Activity

Recent studies have explored the anti-tubercular properties of this compound. Specifically, derivatives of N-cyclopentyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide have demonstrated potent activity against Mycobacterium tuberculosis. These compounds exhibit MIC values significantly lower than the standard drug pyrazinamide (PZA), making them potential candidates for tuberculosis therapy .

Anti-Inflammatory Effects

In vitro evaluations have indicated that certain nitro benzamide derivatives, including this compound, possess anti-inflammatory activity. Researchers have studied their effects on inflammatory pathways, suggesting their potential use in managing inflammatory conditions .

Hepatitis B Virus Nucleocapsid Inhibition

The crystal structure of N-cyclopentyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide has been investigated in the context of inhibiting the assembly of hepatitis B virus (HBV) nucleocapsids. Understanding its interactions with viral components may lead to novel antiviral strategies .

Gastroesophageal Reflux Disease (GERD) Treatment

While not directly related to the compound itself, studies have explored the use of metoclopramide (a derivative of benzamide) for treating gastroesophageal reflux disease (GERD) in infants. Although not the same compound, this research highlights the broader relevance of benzamide derivatives in clinical contexts .

Crystallography and Structural Insights

The crystal structure of N-cyclopentyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide has been determined, providing valuable insights into its molecular arrangement. The compound adopts a specific conformation, which influences its biological activity. Researchers continue to explore its crystallographic properties .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclopentyl-4-methoxy-3-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S/c1-23-15-7-6-13(17(20)18-14-4-2-3-5-14)12-16(15)25(21,22)19-8-10-24-11-9-19/h6-7,12,14H,2-5,8-11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEOGCXLMNYBPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCCC2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5876840.png)

![N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5876851.png)

![5-ethyl-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5876860.png)

![3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5876861.png)

![1-{[5-(3-nitrophenyl)-2-furyl]methyl}piperidine](/img/structure/B5876888.png)

![ethyl 4-(aminocarbonyl)-3-methyl-5-[(phenylacetyl)amino]-2-thiophenecarboxylate](/img/structure/B5876908.png)

![4-ethyl-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5876916.png)